Risperidone E-oxime

説明

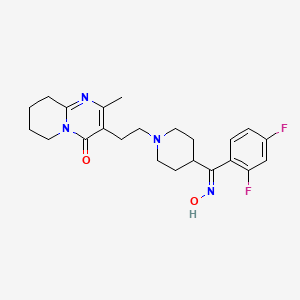

Structure

2D Structure

特性

IUPAC Name |

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCINVRBDDVLDW-HPNDGRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691007-09-7 | |

| Record name | Risperidone E-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0691007097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RISPERIDONE E-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG83X8A10T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Risperidone E-oxime" chemical structure and properties

An In-depth Technical Guide to Risperidone (B510) E-oxime

Introduction

Risperidone E-oxime is a significant process-related impurity and geometric isomer formed during the synthesis of Risperidone, a widely used atypical antipsychotic medication.[1][2][3] As the E-isomer of the oxime intermediate, it is distinct from the desired Z-isomer, which is the direct precursor to Risperidone.[1][4] The presence and control of this compound are critical quality attributes in the manufacturing of Risperidone to ensure the purity and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization.

Chemical Structure and Properties

This compound is a complex organic molecule with the IUPAC name 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. Its structure is characterized by a pyrido[1,2-a]pyrimidin-4-one core linked to a piperidine (B6355638) ring, which in turn bears an E-oxime functional group attached to a 2,4-difluorophenyl ring.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

| CAS Number | 691007-09-7 |

| Molecular Formula | C₂₃H₂₈F₂N₄O₂ |

| Canonical SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F |

| InChI | InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22+ |

| InChIKey | BRCINVRBDDVLDW-HPNDGRJYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 430.5 g/mol |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) |

| pKa (Predicted) | 10.74 ± 0.70 |

| Storage Conditions | Store at -20°C |

Hazard Information

| GHS Pictogram(s) | Hazard Statement(s) |

| Danger | H301: Toxic if swallowed |

| Warning | H302: Harmful if swallowed |

| Warning | H317: May cause an allergic skin reaction |

| Warning | H373: May cause damage to organs through prolonged or repeated exposure |

Synthesis and Formation

This compound is not typically synthesized as a target molecule but is formed as a byproduct during the synthesis of Risperidone. The key step involves the oximation of a ketone precursor.

Experimental Protocol: Formation of Oxime Isomers

The foundational step is the reaction of a ketone precursor, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone, with hydroxylamine (B1172632) hydrochloride. This reaction inherently produces a mixture of the Z and E geometric isomers of the corresponding oxime. While standard reaction conditions often yield a Z/E mixture in a ratio of approximately 3:1, these conditions can be modified to alter this ratio. The desired Z-isomer is the direct precursor for the subsequent cyclization to form the benzisoxazole ring of Risperidone. The E-isomer is significantly less reactive in this base-mediated cyclization step and is therefore carried through as a process-related impurity.

A specific, targeted synthesis of the E-oxime has been described in patent literature, involving the reaction of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with an E-oxime acetate (B1210297) precursor in the presence of potassium iodide and potassium hydroxide (B78521) in ethanol.

Analytical Characterization

Robust analytical methods are essential for the detection, separation, and quantification of this compound from the Z-isomer and the final Risperidone product.

Experimental Protocols

-

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is an advanced chromatographic technique used for the rapid and high-resolution separation of Risperidone and its impurities.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and organic solvents like methanol and acetonitrile.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a specific wavelength, such as 234 nm.

-

Standard Preparation: A standard stock solution of each impurity, including this compound, is prepared at a concentration of approximately 100 µg/mL in a suitable diluent. This is further diluted to a working concentration (e.g., 1.2 µg/mL) for analysis.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation and stereochemical assignment of the E and Z isomers. The chemical shifts and coupling constants of specific protons in the molecule differ between the two isomers, allowing for their unambiguous identification. The configuration of the isomers can be confirmed by NMR analysis.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight and elemental composition of the impurity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to verify the molecular formula C₂₃H₂₈F₂N₄O₂.

Conclusion

This compound is a critical process impurity in the synthesis of Risperidone. Its formation is inherent to the oximation step, and its control is mandated by pharmacopeial standards. A thorough understanding of its chemical properties, formation pathways, and analytical methodologies is essential for drug development professionals to ensure the quality, safety, and efficacy of the final Risperidone drug product. The use of advanced analytical techniques like UHPLC, NMR, and MS allows for precise control and monitoring of this and other related substances.

References

The Stereoisomerism of Risperidone Oxime Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of risperidone (B510), a widely used atypical antipsychotic medication, involves a critical intermediate: a risperidone oxime. The geometric isomerism of this oxime plays a pivotal role in the efficiency and purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the stereoisomerism of risperidone oxime intermediates, detailing the synthesis, separation, and characterization of the Z- and E-isomers.

Introduction to Risperidone Oxime Stereoisomerism

The key risperidone intermediate, (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) oxime, exists as two geometric isomers, designated as the Z-isomer and the E-isomer, arising from the restricted rotation around the carbon-nitrogen double bond of the oxime functional group. In the context of risperidone synthesis, the Z-isomer is the desired diastereomer as it readily undergoes cyclization to form the core benzisoxazole ring of risperidone. The E-isomer, conversely, is considered a process-related impurity as it is largely unreactive under the cyclization conditions.[1][2] Therefore, controlling the stereochemical outcome of the oximation reaction and efficiently separating the isomers are crucial for a successful and economical manufacturing process.

Synthesis and Isomeric Mixture

The initial synthesis of the risperidone oxime intermediate typically yields a mixture of the Z- and E-isomers. The reaction involves the treatment of a ketone precursor, 4-(2,4-difluorobenzoyl)piperidine, with a hydroxylamine (B1172632) salt.

General Synthetic Pathway

The overall synthetic route to risperidone, highlighting the formation of the oxime intermediates, is depicted below. The initial oximation of the ketone precursor (Compound 2 ) leads to a mixture of the Z- and E-oxime intermediates (Compound 3 ). The desired Z-isomer is then either separated and cyclized or the mixture is subjected to conditions that favor the formation of the Z-isomer before proceeding.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involved in the synthesis and stereochemical control of risperidone oxime intermediates.

Synthesis of the Z- and E-Oxime Mixture (Compound 3)

This protocol describes the formation of the oxime from the ketone precursor.

Materials:

-

4-(2,4-difluorobenzoyl)piperidine hydrochloride

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521) (50% aqueous solution)

Procedure:

-

Suspend hydroxylamine hydrochloride (15.93 g) in ethanol (125 ml).

-

Add 50% aqueous sodium hydroxide solution (33.62 g) dropwise at 20-30°C.

-

Stir the resulting suspension for a specified period.

-

Add 4-(2,4-difluorobenzoyl)piperidine hydrochloride to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The resulting mixture contains both the Z- and E-isomers of the oxime.

Separation of Z- and E-Isomers via Acetic Acid Salt Formation

A highly effective method for separating the geometric isomers involves the preferential precipitation of the Z-isomer as its acetic acid salt.[2][3]

Materials:

-

Mixture of Z- and E-oxime isomers

-

Ethanol

-

Acetic acid

-

Sodium hydroxide (50% aqueous solution)

-

Water

Procedure for Z-Isomer Acetate (B1210297) Precipitation:

-

Dissolve the crude mixture of Z- and E-oxime isomers in ethanol.

-

Add acetic acid to the solution.

-

Cool the mixture to -15°C and stir for 4 hours.

-

The Z-isomer oxime acetate will preferentially precipitate as a white solid.

-

Filter the solid and wash with cold ethanol.

-

The isolated solid is the enriched Z-isomer oxime acetate (purity can be assessed by HPLC).[4]

Procedure for Liberation of the Free Z-Oxime Base:

-

Suspend the Z-isomer oxime acetate in water.

-

Adjust the pH of the suspension to 10 with a 50% aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 1 hour.

-

Filter the resulting white solid and wash with water to obtain the pure Z-isomer of the oxime.

Isomerization of the E-Isomer to the Z-Isomer

The undesired E-isomer can be converted to the more thermodynamically stable Z-isomer through acid-catalyzed isomerization.

Materials:

-

Enriched E-isomer of the oxime (or the mother liquor from the Z-isomer precipitation)

-

n-Butanol

-

Acetic acid or ammonium (B1175870) acetate

Procedure:

-

Dissolve the E-isomer enriched oxime in n-butanol.

-

Add a molar excess of an acid catalyst, such as acetic acid or ammonium acetate (e.g., 5 equivalents).

-

Heat the mixture to 110°C for approximately 6 hours.

-

Monitor the conversion of the E-isomer to the Z-isomer by HPLC.

-

Upon completion, the reaction mixture can be cooled, and the enriched Z-isomer can be isolated, for instance, by precipitation as its acetic acid salt as described in section 3.2.

Base-Mediated Cyclization of the Z-Oxime to Risperidone

The final step in the formation of the risperidone core involves the base-mediated cyclization of the alkylated Z-oxime.

Materials:

-

Alkylated Z-isomer oxime

-

Ethanol

-

Potassium hydroxide (50% aqueous solution)

Procedure:

-

Dissolve the alkylated Z-isomer oxime (0.2 g) in ethanol (2 ml).

-

Add 50% aqueous potassium hydroxide solution (0.1 g).

-

Heat the mixture with stirring at 80°C.

-

The reaction is typically complete within one hour. Prolonged heating may lead to the formation of by-products.

-

The risperidone product can be isolated by cooling the reaction mixture and filtration.

Data Presentation

The following tables summarize key quantitative data related to the stereoisomerism of risperidone oxime intermediates.

Table 1: Influence of Reaction Conditions on Z/E Isomer Ratio

| Solvent | Temperature (°C) | Z/E Ratio | Reference |

| Acetonitrile | 80 | 2:1 | |

| Dimethylformamide (DMF) | 25 | 1.5:1 |

Table 2: Yields and Purity in Isomer Separation and Cyclization

| Process | Product | Yield | Purity (HPLC) | Reference |

| Precipitation of Z-isomer acetate | Z-isomer oxime (3) acetate | 75.7% | 98.3% | |

| Liberation of free Z-oxime base | Z-isomer oxime (3) | 60.5% | - | |

| Crystallization of E-isomer | E-isomer oxime (7) | 48.6% | - | |

| Crystallization of Z-isomer | Z-isomer oxime (7) | 47.7% | 97.6% | |

| Cyclization of Z-isomer | Risperidone | 83.9% | - |

Characterization of Stereoisomers

The differentiation and characterization of the Z- and E-isomers are primarily achieved through spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for distinguishing between the Z- and E-isomers. The chemical shifts of the protons on the aromatic ring and the oxime hydroxyl group can differ significantly between the two isomers, allowing for their unambiguous identification.

-

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): Reversed-phase HPLC and UHPLC methods are routinely employed for the separation and quantification of the Z- and E-isomers in reaction mixtures and final products. These methods are essential for monitoring the progress of isomerization reactions and for assessing the purity of the isolated isomers.

Conclusion

The stereochemical control of the risperidone oxime intermediate is a critical aspect of the synthesis of risperidone. The preferential reactivity of the Z-isomer in the subsequent cyclization step necessitates either the stereoselective synthesis of this isomer or an efficient method for the separation of the Z- and E-isomers and the isomerization of the undesired E-isomer. The methodologies outlined in this guide, particularly the separation of isomers via their acetic acid salts and the acid-catalyzed isomerization, provide a robust framework for obtaining the desired Z-oxime precursor in high purity, ultimately leading to a more efficient and economical synthesis of risperidone.

References

- 1. CN100390146C - Process for preparing risperidone and intermediates therefor - Google Patents [patents.google.com]

- 2. US20080262227A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, an atypical antipsychotic medication, is a cornerstone in the management of various psychiatric disorders.[1][2] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations that can lead to the formation of impurities. These impurities, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product.[3] This technical guide provides an in-depth analysis of Risperidone E-oxime, a known process-related impurity of Risperidone.

This compound is recognized as a specified impurity in pharmacopeias, highlighting the regulatory importance of its monitoring and control.[4] This document will elucidate the formation, synthesis, and characterization of this compound, detail analytical methodologies for its detection and quantification, and discuss its potential toxicological significance in the context of regulatory guidelines.

Formation and Synthesis of this compound

This compound is not a degradation product but rather a process-related impurity that originates from the synthesis of a key intermediate of Risperidone.[5] Its formation is intrinsically linked to the synthesis of the benzisoxazole moiety of the Risperidone molecule.

The primary route to Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is synthesized from 4-(2,4-difluorobenzoyl)piperidine. The formation of an oxime from this piperidine (B6355638) derivative is a critical step.

The reaction of 4-(2,4-difluorobenzoyl)piperidine with hydroxylamine (B1172632) hydrochloride yields 4-(2,4-difluorobenzoyl)piperidine oxime as a mixture of (E) and (Z) isomers. Subsequent alkylation of this oxime mixture with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one leads to the formation of this compound and its corresponding Z-isomer.

Diagram of the Formation Pathway of this compound

Caption: Formation of Risperidone E- and Z-oximes from key starting materials.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Synonyms | Risperidone Impurity A (EP) | |

| CAS Number | 691007-09-7 | |

| Molecular Formula | C23H28F2N4O2 | |

| Molecular Weight | 430.49 g/mol |

Characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the E-isomer configuration.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For separation from Risperidone and other related substances, and for quantification.

Analytical Control and Methodologies

The control of this compound to acceptable levels is a critical aspect of quality control in Risperidone manufacturing. This requires robust and validated analytical methods.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Reversed-phase HPLC and UHPLC are the most common techniques for the separation and quantification of Risperidone and its impurities.

Table of HPLC/UHPLC Method Parameters:

| Parameter | HPLC Method 1 | UHPLC Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Phosphate (B84403) buffer | Ammonium acetate (B1210297) buffer |

| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) mixture | Acetonitrile |

| Detection | UV at 280 nm | UV at 260 nm |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | Ambient | 40 °C |

| Injection Vol. | 20 µL | 1 µL |

Experimental Workflow for Impurity Profiling

Caption: A typical workflow for the analysis of this compound.

Mass Spectrometry (MS)

Proposed Mass Spectrometry Fragmentation of this compound

Caption: A proposed fragmentation pathway for this compound in MS/MS.

Toxicological Significance and Regulatory Context

The toxicological profile of a pharmaceutical impurity is a critical factor in determining its acceptable limit in the final drug product.

Available Toxicological Data

Specific pharmacological and toxicological studies on this compound are not extensively reported in the public domain. However, general hazard classifications are available.

Table of GHS Hazard Statements for this compound:

| Hazard Statement | Description | Reference |

| H301 | Toxic if swallowed | |

| H302 | Harmful if swallowed | |

| H317 | May cause an allergic skin reaction | |

| H373 | May cause damage to organs through prolonged or repeated exposure |

Given the limited specific data, the toxicological assessment often relies on the principles of Threshold of Toxicological Concern (TTC) and comparison with the known toxicity of the parent drug, Risperidone. The main toxicological concerns with Risperidone itself include extrapyramidal symptoms, tachycardia, and in rare cases, neuroleptic malignant syndrome. It is plausible that this compound could share some pharmacological or toxicological properties with the parent compound due to structural similarities. However, without specific studies, this remains an assumption.

Regulatory Guidelines (ICH Q3A/B)

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and drug products (Q3B). These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Table of ICH Q3A Impurity Thresholds:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

For an impurity present above the qualification threshold, its safety must be justified. This can be achieved through a variety of means, including:

-

Demonstrating that the impurity is also a significant metabolite in animal or human studies.

-

Providing data from toxicological studies on the impurity itself.

-

Justifying a higher limit based on scientific principles and the clinical context.

Decision Tree for Impurity Qualification (Based on ICH Q3A)

Caption: A simplified decision tree for the qualification of impurities.

Experimental Protocols

Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Oxime (Precursor to this compound)

Materials:

-

4-(2,4-Difluorobenzoyl)piperidine

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-(2,4-difluorobenzoyl)piperidine in ethanol.

-

In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

Add the aqueous solution to the ethanolic solution of the piperidine derivative.

-

Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime product as a mixture of E and Z isomers.

-

The E and Z isomers can be separated by fractional crystallization or column chromatography.

HPLC Method for the Determination of this compound

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and a mixture of acetonitrile and methanol (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh a quantity of the Risperidone drug substance, dissolve it in the mobile phase, and dilute to a suitable concentration.

-

Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

-

Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage of this compound using the peak areas.

Conclusion

This compound is a critical process-related impurity in the synthesis of Risperidone that requires careful monitoring and control to ensure the quality and safety of the final drug product. Understanding its formation pathway allows for the implementation of control strategies during the manufacturing process. Robust analytical methods, such as HPLC and UHPLC, are essential for its accurate quantification. While specific toxicological data for this compound is limited, adherence to ICH guidelines for impurity qualification provides a framework for ensuring patient safety. Further research into the pharmacological and toxicological profile of this impurity would be beneficial for a more comprehensive risk assessment.

References

- 1. Risperidone - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C23H28F2N4O2 | CID 46782889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Clinical Practice Guidelines : Risperidone Poisoning [rch.org.au]

- 5. (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime | 691007-07-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis and Formation of Risperidone E-oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Risperidone (B510), an atypical antipsychotic medication, is a cornerstone in the management of various psychiatric disorders. During its synthesis, several related substances and impurities can be formed, one of which is Risperidone E-oxime. This geometric isomer of the oxime intermediate is a critical process-related impurity that requires careful monitoring and control to ensure the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis and formation of this compound, including detailed experimental protocols, quantitative data, and logical workflows. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and managing this specific impurity.

Introduction

Risperidone, chemically known as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one, is a potent antagonist of serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors.[1] The synthesis of risperidone involves several key steps, including the formation of an oxime intermediate. This oximation step typically yields a mixture of two geometric isomers: the Z-oxime (syn) and the E-oxime (anti).[2] While the Z-isomer is the desired precursor that cyclizes to form the benzisoxazole ring of risperidone, the E-isomer is an impurity that does not readily cyclize under the same conditions.[3][4] Consequently, the formation and separation of this compound are critical aspects of the risperidone manufacturing process.

Synthesis of Risperidone Oxime Isomers

The foundational step in the formation of this compound is the reaction of a ketone precursor with hydroxylamine (B1172632).[2] This reaction inherently produces a mixture of the Z and E isomers.

Oximation of (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115)

The initial key intermediate is (2,4-difluorophenyl)(piperidin-4-yl)methanone. Its reaction with hydroxylamine hydrochloride in the presence of a base yields a mixture of (2,4-difluorophenyl)(piperidin-4-yl)methanone Z-oxime and E-oxime.

Caption: Oximation of the ketone precursor.

Under standard conditions, the oximation reaction often yields a Z/E isomer ratio of approximately 3:1.

Separation of Z and E-Oxime Isomers

The separation of the Z and E-oxime isomers is a crucial step in the synthesis of pure risperidone. The most effective method reported involves the formation of their acetate (B1210297) salts.

Preferential Precipitation of the Z-isomer Acetate

It has been discovered that the Z-isomer of the oxime can be selectively precipitated as its acetic acid salt from a solution containing both isomers. This leaves the E-isomer enriched in the mother liquor.

Caption: Separation of Z and E-oxime isomers.

Synthesis of this compound (Alkylated Form)

For the purpose of impurity profiling and analytical standard preparation, a targeted synthesis of the alkylated form of this compound can be performed.

Experimental Protocol for the Preparation of (E)-3-[2-[4-[(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

This protocol is adapted from a patented procedure for the synthesis of the E-oxime intermediate.

Materials:

-

(E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime acetate

-

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride

-

Potassium iodide (KI)

-

Potassium hydroxide (B78521) (KOH), 50% aqueous solution

-

Ethanol

-

Water

-

Acetic acid, 2% aqueous solution

Procedure:

-

A suspension of 14.83 g of (E)-(2,4-difluorophenyl)(piperidin-4-yl)methanone oxime acetate, 13.0 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, and 2.6 g of potassium iodide in 52 ml of ethanol is prepared.

-

To this suspension, 11.6 g of 50% potassium hydroxide solution is added.

-

The mixture is stirred at 60°C for 9 hours.

-

The reaction mixture (pH=9) is evaporated to dryness.

-

The residue is dissolved in 200 ml of water, and the pH is adjusted to 10-10.5.

-

The product is extracted with 3 x 200 ml of chloroform.

-

The combined organic layers are washed with 50 ml of water, followed by extraction with 500 ml and then 2 x 250 ml of 2% acetic acid.

-

The aqueous extract is basified with 50% NaOH to pH 10.5 and extracted with 3 x 150 ml of chloroform.

-

The chloroform solution is washed with 2 x 50 ml of water.

-

The solvent is evaporated at 60°C to yield the crude E-isomer oxime base.

-

The crude product is dissolved in 122 ml of methanol at 80°C.

-

The solution is slowly cooled to 20°C and stirred for 1 hour, then cooled to -15°C and left for 12 hours.

-

The crystallized product is filtered and washed with 2 x 10 ml of methanol.

Quantitative Data:

| Parameter | Value | Reference |

| Crude Yield | 25.35 g | |

| Final Yield | 10.34 g (48.6% of theoretical) |

Characterization and Purity Assessment

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for determining the purity of the synthesized E-oxime and for separating it from the Z-isomer and other related impurities.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula (C₂₃H₂₈F₂N₄O₂).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the E-configuration of the oxime. NOESY experiments can be particularly useful for differentiating between the E and Z isomers.

Table of Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₈F₂N₄O₂ | |

| Molecular Weight | 430.49 g/mol | |

| Appearance | Solid | |

| CAS Number | 691007-09-7 |

Logical Workflow for Synthesis and Isolation

The overall process for obtaining pure this compound can be summarized in the following workflow:

References

- 1. (2,4-Difluoro-phenyl)-(1-nitroso-piperidin-4-yl)-methanone oxime [chemicalbook.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. (Z)-(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime | 691007-05-3 | Benchchem [benchchem.com]

- 4. EP1560814A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

Risperidone E-oxime: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is a recognized process-related impurity and a critical quality attribute in the manufacturing of Risperidone, a widely used second-generation antipsychotic medication.[1][2][3] As a geometric isomer of a key synthetic intermediate, its formation, identification, and control are paramount to ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and analytical characterization.

Core Chemical Data

A summary of the fundamental chemical identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 691007-09-7[1][4] |

| Molecular Formula | C23H28F2N4O2 |

| Molecular Weight | 430.49 g/mol |

| IUPAC Name | 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

| Synonyms | Risperidone EP Impurity A |

Synthesis and Formation

This compound is formed as a geometric isomer alongside the desired Z-oxime intermediate during the synthesis of Risperidone. The key reaction involves the oximation of a ketone precursor. The ratio of the Z to E isomers can be influenced by the reaction conditions. While the Z-isomer undergoes cyclization to form the benzisoxazole ring of Risperidone, the E-isomer is an impurity that must be monitored and controlled.

Experimental Protocol: Synthesis of Risperidone Oxime Isomers

The following protocol provides a general methodology for the synthesis of Risperidone oxime isomers, which results in a mixture of the E and Z forms.

-

Reaction Setup: A ketone precursor, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is reacted with a piperidine (B6355638) derivative.

-

Oximation: The resulting intermediate is then reacted with hydroxylamine (B1172632) hydrochloride. This step yields a mixture of the Z and E-oxime isomers.

-

Isomer Separation: The separation of the E and Z isomers can be achieved using chromatographic techniques, such as column chromatography. The difference in polarity between the two isomers allows for their effective separation.

-

Characterization: The isolated this compound should be characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.

Analytical Characterization and Control

The accurate detection and quantification of this compound in Risperidone API and pharmaceutical formulations are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques employed for this purpose.

Experimental Protocol: UPLC Method for Impurity Profiling

The following is a representative UPLC method for the determination of Risperidone and its impurities, including this compound.

-

Chromatographic System: A Waters ACQUITY UPLC system equipped with a TUV detector.

-

Column: Waters ACQUITY BEH C18 (100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) acetate, acetonitrile, and tetrahydrofuran.

-

Detection: UV detection at 260 nm.

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of each impurity, including this compound, at a concentration of 100 µg/mL in a suitable diluent (e.g., a mixture of mobile phase A and methanol (B129727) in a 90:10 v/v ratio). A working standard solution of 1.2 µg/mL can be prepared by further dilution.

-

Sample Solution: Prepare a solution of the Risperidone API at a concentration of 1500 µg/mL in the diluent.

-

-

Analysis: Inject the standard and sample solutions into the UPLC system and record the chromatograms. The amount of this compound in the sample can be quantified by comparing its peak area to that of the standard.

Visualization of Workflows

Synthesis and Isomerization Pathway

The following diagram illustrates the general synthesis pathway leading to the formation of Risperidone, highlighting the generation of the E- and Z-oxime isomers.

References

The Genesis of Purity: A Deep Dive into the Discovery and History of Risperidone Impurities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone (B510), a cornerstone in the treatment of schizophrenia and bipolar disorder, is a second-generation antipsychotic agent belonging to the chemical class of benzisoxazole derivatives.[1] Developed by Janssen-Cilag, a subsidiary of Johnson & Johnson, it was first introduced to the market in 1994.[1] As with any pharmaceutical compound, ensuring the purity and safety of the final drug product is paramount. This necessitates a thorough understanding of the potential impurities that can arise during the synthesis, storage, and degradation of risperidone. This technical guide provides a comprehensive overview of the discovery and history of risperidone impurities, detailing their classification, formation pathways, and the analytical methodologies employed for their detection and control.

The Synthesis of Risperidone: A Pathway Prone to Impurity Formation

The most common industrial synthesis of risperidone involves the condensation of two key intermediates: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[2] This reaction is typically carried out in a suitable solvent in the presence of a base. While this method is efficient, it can also lead to the formation of several process-related impurities.

dot

Classification and Genesis of Risperidone Impurities

Risperidone impurities can be broadly categorized into three main types: process-related impurities, degradation products, and metabolites.

Process-Related Impurities

These impurities are byproducts formed during the synthesis of the active pharmaceutical ingredient (API). Their formation is often influenced by the reaction conditions, the purity of starting materials, and the solvents used. Some of the key process-related impurities of risperidone are listed in the pharmacopoeias.

Degradation Products

Degradation products are formed due to the decomposition of the drug substance over time, often accelerated by exposure to stress conditions such as heat, light, humidity, and oxidizing agents. Forced degradation studies are crucial in identifying these potential impurities and establishing the stability-indicating nature of analytical methods.

A significant degradation pathway for risperidone involves the oxidation of the piperidine (B6355638) nitrogen, leading to the formation of cis- and trans-Risperidone N-oxides.[3] Another notable degradation product is Bicyclorisperidone, which can be formed under thermal stress.[3]

dot

Metabolites

While not strictly impurities in the manufacturing sense, metabolites are important to consider as they can be present in the final drug product if they are also formed as degradation or process-related impurities. The primary metabolite of risperidone is 9-hydroxyrisperidone, also known as paliperidone, which is itself an active antipsychotic drug. This compound is listed as Impurity C in the European Pharmacopoeia.

Pharmacopoeial Impurities and Their Limits

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several impurities for risperidone and specify their acceptable limits. These limits are crucial for ensuring the quality and safety of the drug product.

| Impurity Name/Designation | Pharmacopoeia | Type | Limit |

| Bicyclorisperidone | USP | Process/Degradation | Not more than 0.5% |

| Risperidone cis-N-oxide | USP | Degradation | Not more than 0.5% |

| Risperidone trans-N-oxide | USP | Degradation | - |

| Impurity A | EP | Process | Not more than 0.2% |

| Impurity B | EP | Process | Not more than 0.2% |

| Impurity C (9-hydroxyrisperidone) | EP | Metabolite/Process | Not more than 0.2% |

| Impurity D | EP | Process | Not more than 0.2% |

| Impurity E | EP | Process | Not more than 0.2% |

| Impurity G | EP | Process/Metabolite | - |

| Any other unspecified impurity | EP | - | Not more than 0.1% |

| Total Impurities | EP | - | Not more than 0.3% |

| Table 1: Summary of Key Pharmacopoeial Impurities and Limits for Risperidone. |

Experimental Protocols for Impurity Analysis

A variety of analytical techniques are employed for the detection, identification, and quantification of risperidone impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods due to their high resolution and sensitivity.

Representative HPLC Method for Risperidone and its Impurities

A typical reversed-phase HPLC method for the analysis of risperidone and its related substances involves a C18 column and a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

Experimental Protocol:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase A: 10 mM Ammonium acetate (B1210297) buffer (pH 5.0)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 80% A, 20% B

-

5-20 min: Gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-26 min: Gradient back to 80% A, 20% B

-

26-30 min: Re-equilibration at 80% A, 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

dot

Characterization Techniques

Once impurities are detected, their structural elucidation is performed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the chemical structure, including the connectivity of atoms.

Conclusion

The comprehensive understanding of the discovery, formation, and control of impurities is a critical aspect of ensuring the safety and efficacy of risperidone. This technical guide has provided an in-depth overview of the various types of impurities associated with risperidone, their formation pathways, and the analytical methodologies employed for their characterization and quantification. By adhering to the stringent limits set by pharmacopoeias and employing robust analytical methods, the pharmaceutical industry can continue to provide high-quality risperidone for patients in need. Continuous research into potential new impurities and the refinement of analytical techniques will remain a vital area of focus in the lifecycle management of this important antipsychotic medication.

References

Technical Guide to the Spectral Data of Risperidone E-oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is recognized as a process-related impurity in the synthesis of the atypical antipsychotic drug, Risperidone. As a geometric isomer of the corresponding Z-oxime, its identification, characterization, and control are critical for ensuring the purity and safety of the final active pharmaceutical ingredient (API). This technical guide provides a consolidated overview of the available spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with relevant experimental methodologies.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[1] |

| Molecular Formula | C₂₃H₂₈F₂N₄O₂[1][2][3] |

| Molecular Weight | 430.49 g/mol [2] |

| CAS Number | 691007-09-7 |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of this compound and for differentiating it from its Z-isomer. The key distinguishing features are observed in the ¹H NMR spectrum.

¹H NMR Spectral Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Notes |

| Oxime Hydroxyl (-NOH) | ~11.2 | Broad Singlet | This downfield shift is characteristic of the E-isomer and is a key marker for its differentiation from the Z-isomer (which appears around δ 10.8 ppm). |

| Aromatic (protons adjacent to Fluorine) | 7.3 - 7.5 | Multiplet | These protons in the difluorophenyl ring are deshielded in the E-isomer compared to the Z-isomer (which appear in the range of δ 7.1–7.3 ppm). |

¹³C NMR Spectral Data

Specific ¹³C NMR spectral data for this compound is not extensively reported in publicly available literature. However, analysis would be expected to show characteristic peaks for the pyridopyrimidine, piperidine (B6355638), and difluorophenyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of key functional groups within the this compound molecule.

Characteristic IR Absorption Bands

Based on the known functional groups, the following absorption regions are of significance. Specific peak values for the pure E-isomer are not detailed in the available literature, but the spectrum of the parent compound, Risperidone, can be used for comparative purposes.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H Stretch (oxime) | 3600 - 3200 (broad) | Indicates the presence of the hydroxyl group of the oxime. |

| C-H Stretch (aromatic) | 3100 - 3000 | Characteristic of the difluorophenyl ring. |

| C=O Stretch (lactam) | ~1641 | A strong band corresponding to the carbonyl group in the pyridopyrimidine ring system, as seen in Risperidone. |

| C=N Stretch (oxime) | 1690 - 1640 | Confirms the presence of the oxime functional group. |

| C=C Stretch (aromatic) | 1613, 1535 | Associated with the aromatic ring vibrations, as observed in Risperidone. |

| C-N Stretch | ~1350 | Relates to the stretching of the C-N bond in the oxazole (B20620) ring of the parent compound. |

| C-F Stretch (aryl fluoride) | ~1129 | A strong peak indicating the carbon-fluorine bond in the difluorophenyl group, as seen in Risperidone. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation.

Mass Spectral Data

| Parameter | Value | Notes |

| Molecular Ion [M]⁺ | ~430.5 | Corresponds to the molecular weight of the compound. |

| High-Resolution MS (HRMS) | Calculated for C₂₃H₂₈F₂N₄O₂ | Provides the exact mass, confirming the elemental composition. |

While a detailed fragmentation pattern for this compound is not explicitly available, the fragmentation of the parent drug, Risperidone, provides insights into the expected fragmentation pathways. Common fragmentation would likely involve cleavage at the piperidine ring and the ethyl linker.

Experimental Protocols

The synthesis of Risperidone typically yields a mixture of the Z and E-oxime isomers. The isolation of the E-oxime for use as an analytical standard requires specific purification techniques.

Synthesis and Isomer Separation

The formation of Risperidone oxime isomers generally involves the reaction of a ketone precursor with hydroxylamine. The ratio of the Z to E isomers can be influenced by reaction conditions such as solvent and temperature. The separation of the E and Z isomers is often achieved through fractional crystallization of their acetate (B1210297) salts, as the two isomers exhibit different solubilities.

A general procedure for the isolation of the E-oxime would involve:

-

Synthesis of the oxime mixture from the appropriate ketone precursor and hydroxylamine.

-

Conversion of the oxime mixture to their acetate salts.

-

Selective precipitation of the less soluble Z-isomer acetate salt from a suitable solvent, leaving the E-isomer enriched in the mother liquor.

-

Isolation and purification of the E-isomer from the mother liquor, potentially through further crystallization or chromatographic techniques.

Spectroscopic Analysis

For spectroscopic characterization, a purified sample of this compound is required.

-

NMR Spectroscopy : A sample of the purified E-oxime is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

-

IR Spectroscopy : An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by preparing a KBr pellet of the solid sample or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry : Mass spectral analysis can be performed using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Visualization

Workflow for the Identification and Characterization of this compound

The following diagram illustrates the general workflow for the formation, isolation, and subsequent characterization of this compound as a process-related impurity in the synthesis of Risperidone.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Risperidone E-oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is a significant process-related impurity and geometric isomer formed during the synthesis of Risperidone, a widely used second-generation antipsychotic medication.[1] The presence and control of this impurity are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its synthesis, analytical characterization, and spectroscopic properties.

Chemical Identity and Physical Properties

This compound, also known as Risperidone Impurity A according to the European Pharmacopoeia, is the (E)-isomer of the oxime intermediate of risperidone.[2] Its chemical structure is characterized by the hydroxyl group of the oxime being positioned anti (away from) to the fluorine atom on the phenyl ring.[1]

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | [2] |

| Synonyms | Risperidone Impurity A (EP), (E)-Risperidone Oxime | [2] |

| CAS Number | 691007-09-7 | |

| Molecular Formula | C₂₃H₂₈F₂N₄O₂ | |

| Molecular Weight | 430.49 g/mol | |

| Boiling Point | 569.0 ± 60.0 °C (Predicted) | |

| Density | 1.34 g/cm³ (Predicted) | |

| pKa | 10.74 ± 0.70 (Predicted) | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| Storage Temperature | -20°C |

Synthesis and Formation

This compound is formed, along with its Z-isomer, during the oximation reaction of a ketone precursor with hydroxylamine (B1172632) hydrochloride in the synthesis of risperidone. The ratio of the Z to E isomers can be influenced by the reaction conditions. While the Z-isomer is the desired intermediate that cyclizes to form risperidone, the E-isomer is a stable impurity that does not readily cyclize under the same conditions.

The general synthesis pathway leading to the formation of the Risperidone oxime isomers is depicted in the following workflow diagram.

References

Degradation Pathways of Risperidone E-Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risperidone (B510), an atypical antipsychotic, is a cornerstone in the treatment of various psychiatric disorders. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring safety, efficacy, and quality. A key process-related impurity in the synthesis of risperidone is its geometric isomer, Risperidone E-oxime. While extensive research has elucidated the degradation pathways of risperidone, there is a notable absence of direct studies on the degradation of this compound itself. This technical guide provides a comprehensive overview of the known degradation pathways of risperidone as a foundational reference. Subsequently, it delineates the potential degradation pathways of this compound based on established principles of organic chemistry, the known reactivity of its functional groups, and available data on the degradation of similar chemical moieties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of risperidone and its related substances.

Degradation Pathways of Risperidone

Forced degradation studies on risperidone have been extensively conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. These studies have identified several key degradation products.

Hydrolytic Degradation

Risperidone exhibits susceptibility to both acidic and basic hydrolysis. The primary degradation product identified under these conditions is 9-hydroxy risperidone.[1]

Oxidative Degradation

Oxidative stress, typically induced by hydrogen peroxide, is a significant degradation pathway for risperidone. The major degradation product formed is Risperidone N-oxide.[1] Some studies have indicated that risperidone is particularly labile to oxidative conditions.

Photolytic and Thermal Degradation

Risperidone has been shown to degrade under photolytic and thermal stress, although to a lesser extent compared to oxidative and hydrolytic conditions. The degradation products formed under these conditions are often the same as those observed in other degradation pathways, such as the N-oxide.

Bacterial Degradation

In specific environments, such as decomposing biological samples, risperidone can undergo bacterial degradation. This pathway involves the cleavage of the benzisoxazole ring, leading to the formation of 2-hydroxybenzoyl-risperidone.

Potential Degradation Pathways of this compound

In the absence of direct experimental studies on the forced degradation of this compound, its potential degradation pathways can be inferred from its chemical structure, which includes a benzisoxazole ring, a piperidine (B6355638) ring, a pyrimidinone system, and the characteristic E-oxime functionality.

Hydrolysis of the Oxime Group

Oximes are known to be susceptible to hydrolysis, particularly under acidic conditions, which would cleave the C=N bond to yield a ketone and hydroxylamine. In the case of this compound, this would likely lead to the formation of a ketone precursor and hydroxylamine.

Isomerization of the E-Oxime

Under certain conditions, such as exposure to light or heat, the E-isomer of the oxime could potentially isomerize to the more thermodynamically stable Z-isomer. While the Z-isomer is the direct precursor to risperidone in the synthetic pathway, its formation as a degradant would be a critical consideration.

Oxidative Degradation

Similar to risperidone, the tertiary amine in the piperidine ring and the pyrimidinone system of this compound are susceptible to oxidation, potentially forming the corresponding N-oxide.

Cleavage of the Benzisoxazole Ring

As observed with risperidone under bacterial degradation, the benzisoxazole ring in the E-oxime could be susceptible to cleavage under certain hydrolytic or enzymatic conditions, leading to the formation of a 2-hydroxybenzoyl derivative of the E-oxime.

Data Presentation

Table 1: Summary of Known Degradation Products of Risperidone

| Stress Condition | Major Degradation Product(s) | Reference |

| Acidic Hydrolysis | 9-hydroxy risperidone | [1] |

| Basic Hydrolysis | 9-hydroxy risperidone | [1] |

| Oxidation (H₂O₂) | Risperidone N-oxide | [1] |

| Photolysis | Risperidone N-oxide and other minor degradants | |

| Thermal | Minor degradation, products similar to other pathways | |

| Bacterial | 2-hydroxybenzoyl-risperidone |

Table 2: Summary of Potential Degradation Products of this compound

| Potential Degradation Pathway | Potential Degradation Product(s) | Rationale |

| Hydrolysis of Oxime | Ketone precursor, Hydroxylamine | Known reactivity of oximes to acidic hydrolysis. |

| Isomerization | Risperidone Z-oxime | Potential for E/Z isomerization under light/heat. |

| Oxidation | This compound N-oxide | Susceptibility of tertiary amines to oxidation. |

| Benzisoxazole Ring Cleavage | 2-hydroxybenzoyl-risperidone E-oxime | Analogy to the bacterial degradation of risperidone. |

Experimental Protocols

Detailed experimental protocols for the forced degradation of risperidone can be found in the scientific literature. A general approach, as recommended by the International Council for Harmonisation (ICH) guidelines, involves the following steps:

-

Preparation of Stock Solution: A stock solution of the drug substance is prepared in a suitable solvent.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

-

Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at a specified temperature for a defined period.

-

Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at a specified temperature for a defined period.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 60-80°C).

-

Photolytic Degradation: Exposing the drug substance (solid or in solution) to UV and visible light.

-

-

Sample Analysis: The stressed samples are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, to separate and quantify the drug and its degradation products.

-

Characterization of Degradation Products: The chemical structures of the degradation products are elucidated using techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Visualizations

Known Degradation Pathways of Risperidone

Caption: Known degradation pathways of Risperidone under different stress conditions.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound based on chemical principles.

Conclusion and Future Directions

The stability of a drug substance and the profile of its impurities are of paramount importance in drug development and manufacturing. While the degradation of risperidone is well-characterized, this guide highlights a critical knowledge gap concerning the degradation of its E-oxime impurity. The proposed potential degradation pathways for this compound provide a theoretical framework for future experimental investigations. Forced degradation studies specifically designed for this compound are necessary to confirm these pathways, identify the actual degradation products, and develop robust analytical methods for their detection and quantification. Such studies will contribute to a more complete understanding of the stability of risperidone and ensure the quality and safety of this vital medication.

References

Hydrolytic Stability of Risperidone E-Oxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is a key intermediate and a significant impurity in the synthesis of Risperidone, an atypical antipsychotic medication. The stability of this E-oxime isomer, particularly its resistance to hydrolysis, is a critical parameter that influences the manufacturing process, storage, and the impurity profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the hydrolytic stability of this compound, drawing upon available data for the E-oxime and its parent compound, Risperidone. Understanding the hydrolytic degradation pathways and kinetics is essential for the development of robust formulations and analytical methods.

The core structure of this compound features a carbon-nitrogen double bond of the oxime functional group, which can exist as geometric isomers, namely the E (trans) and Z (syn) isomers. The relative stability of these isomers and their interconversion are key aspects of its chemistry. While specific quantitative hydrolytic stability data for this compound is limited in publicly available literature, extensive studies on Risperidone provide valuable insights into the stability of its core benzisoxazole and piperidine (B6355638) moieties under various hydrolytic conditions.

Isomerization and Differential Stability

A crucial aspect of this compound's chemistry is its relationship with the Z-isomer and their differential stability, which is exploited in the synthesis of Risperidone.

-

E-Z Isomerization: The interconversion between the E and Z isomers of the oxime is a reversible process that can be catalyzed by acid or heat[1]. This isomerization is a critical factor to consider during manufacturing and storage, as the ratio of isomers can be affected by pH and temperature.

-

Stability in Basic Conditions: The E-isomer of the oxime exhibits significant stability under basic conditions. In contrast, the Z-isomer readily undergoes a base-mediated cyclization to form the benzisoxazole ring of Risperidone[1]. This difference in reactivity is a cornerstone of the manufacturing process, allowing for the conversion of the desired Z-isomer while the E-isomer remains largely unreacted[1].

Hydrolytic Stability Profile

Forced degradation studies on Risperidone have been conducted under various stress conditions, including acid and base hydrolysis, to establish its intrinsic stability. While this data pertains to the parent drug, it provides a strong indication of the hydrolytic stability of the fundamental molecular structure shared with this compound.

Conflicting reports exist regarding the stability of Risperidone itself under hydrolytic stress. Several studies suggest that Risperidone is stable under both acidic and basic stress conditions[1]. However, another study indicates that the degradation of Risperidone follows first-order reaction kinetics and is most rapid in a hydrogen peroxide solution, followed by a basic solution, and is slowest in an acidic solution[1]. One study reported that refluxing the drug in 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (B78521) (NaOH) for 8 hours resulted in no degradation. In contrast, another investigation showed approximately 17.53% degradation of Risperidone when refluxed in 0.1 M NaOH for 36 hours.

The primary degradation pathway for Risperidone under various stress conditions involves the cleavage of the benzisoxazole moiety, leading to the formation of 2-hydroxybenzoyl derivatives. Under acidic and basic conditions, the formation of hydroxy-risperidone has been reported.

Quantitative Data from Forced Degradation Studies of Risperidone

The following table summarizes the results from a forced degradation study on Risperidone, which can be used to infer the potential hydrolytic lability of the core structure of this compound.

| Stress Condition | Reagent Concentration | Duration | Temperature | Degradation (%) | Identified Degradation Products | Reference |

| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temperature | 26.89 | Hydroxy Risperidone | |

| Base Hydrolysis | 0.1 M NaOH | 36 hours | Room Temperature | 17.53 | Hydroxy Risperidone | |

| Oxidative | 3.00% H₂O₂ | 8 days | Room Temperature | 35.00 | N-oxide of Risperidone | |

| Oxidative | 3.00% H₂O₂ | 6 hours | 80°C | 17.00 | N-oxide of Risperidone |

Experimental Protocols

The following are detailed methodologies for conducting forced hydrolysis studies, adapted from validated stability-indicating assay methods for Risperidone. These protocols can be applied to investigate the hydrolytic stability of this compound.

Acid Hydrolysis Protocol

-

Sample Preparation: Accurately weigh 100 mg of this compound and transfer it to a 100 mL round-bottom flask.

-

Stress Condition: Add 10 mL of 0.1 M hydrochloric acid solution.

-

Incubation: Mix the contents well and keep for constant stirring for 12 hours at room temperature.

-

Neutralization and Dilution: Withdraw a 2 mL aliquot and transfer it to a 100 mL volumetric flask. Neutralize the solution with 0.2 mL of 0.1 M sodium hydroxide and then dilute to the mark with a suitable diluent (e.g., methanol:acetonitrile, 80:20, v/v).

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Base Hydrolysis Protocol

-

Sample Preparation: Accurately weigh 100 mg of this compound and transfer it to a 100 mL round-bottom flask.

-

Stress Condition: Add 10 mL of 0.1 M sodium hydroxide solution.

-

Incubation: Mix the contents well and keep for constant stirring for 36 hours at room temperature.

-

Neutralization and Dilution: Withdraw a 2 mL aliquot and transfer it to a 100 mL volumetric flask. Neutralize the solution with 0.2 mL of 0.1 M hydrochloric acid and then dilute to the mark with a suitable diluent.

-

Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Analytical Method for Stability Testing

A suitable stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products. An example of such a method for Risperidone is provided below, which can be optimized for the E-oxime.

| Parameter | Condition |

| Column | Symmetry C18 (250 mm × 4.6 mm i.d., 5 µm particle size) |

| Mobile Phase | Methanol : Acetonitrile (80:20, v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Visualizations

Logical Relationship of this compound and its Fate

The following diagram illustrates the relationship between this compound, its Z-isomer, and the formation of Risperidone, highlighting the key role of reaction conditions.

Caption: Isomerization and reaction pathways of Risperidone oximes.

Experimental Workflow for Forced Hydrolysis Study

This diagram outlines the typical workflow for conducting a forced hydrolysis study of this compound.

Caption: Workflow for hydrolytic stability testing.

Conclusion

The hydrolytic stability of this compound is a critical consideration for pharmaceutical development. While direct quantitative kinetic data is not extensively available, the known chemistry of its isomerization and the forced degradation data of its parent compound, Risperidone, provide a solid foundation for understanding its behavior. This compound is notably stable under basic conditions, a property that is fundamental to the synthesis of Risperidone. The provided experimental protocols, adapted from studies on Risperidone, offer a robust framework for generating specific stability data for the E-oxime. Further studies focusing specifically on the pH-rate profile and temperature effects on the hydrolysis of this compound would be beneficial for a more complete understanding of its stability.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Risperidone E-oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone E-oxime is recognized as a significant impurity in the synthesis of Risperidone, an atypical antipsychotic medication.[1][2] As a geometric isomer of the Z-oxime, a key intermediate in Risperidone synthesis, the E-oxime is considered a process-related impurity.[3] Its monitoring and quantification are crucial for ensuring the quality, safety, and efficacy of the final drug product. These application notes provide detailed methodologies for the detection and quantification of this compound in bulk drug substances and pharmaceutical formulations using modern chromatographic techniques.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common analytical techniques for the determination of Risperidone and its related substances, including the E-oxime impurity.[4][5] These methods offer high resolution and sensitivity for the separation and quantification of closely related compounds.

Key Analytical Techniques:

-

Reversed-Phase HPLC (RP-HPLC): A widely used method for the separation of non-polar and moderately polar compounds.

-

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.

Quantitative Data Summary

The following table summarizes the validation parameters for a UPLC method for the quantification of this compound (Impurity A).

| Parameter | Result |

| Linearity Range | Not explicitly stated for E-oxime, but method validated for impurities. |

| Accuracy (Recovery) | 97.51% (at LOQ level), 101.01% (at 80% of specification limit), 99.61% (at 100% of specification limit), 101.10% (at 150% of specification limit) |

| Limit of Detection (LOD) | Not explicitly stated for E-oxime. |

| Limit of Quantification (LOQ) | Not explicitly stated for E-oxime. |

| Precision (RSD%) | Not explicitly stated for E-oxime. |

Experimental Protocols

Protocol 1: UPLC Method for the Determination of this compound in Bulk Drug Substance

This protocol is based on a method developed for the analysis of Risperidone and its impurities.

1. Instrumentation and Chromatographic Conditions:

-

System: Waters UPLC system or equivalent.

-

Column: C18 column (e.g., 100 mm x 3.5 mm, 1.7 µm).

-

Mobile Phase A: To be prepared based on specific method requirements.

-

Mobile Phase B: To be prepared based on specific method requirements.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40 °C.

-

UV Detector Wavelength: 260 nm.

-

Injection Volume: 1 µL.

2. Preparation of Solutions:

-

Diluent: A mixture of Mobile Phase A and Methanol (B129727) (90:10 v/v).

-

Standard Solution: Prepare a stock solution of this compound reference standard of 100 µg/mL in diluent. From this, prepare a working standard solution of 1.2 µg/mL.

-

Sample Solution: Prepare a solution of the Risperidone API sample at a concentration of 1500 µg/mL in the diluent.

3. Chromatographic Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Protocol 2: Sample Preparation from Pharmaceutical Formulations (Tablets)

This protocol describes the extraction of Risperidone and its impurities from tablets for subsequent analysis.

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Risperidone and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol to the flask.

-

Shake and sonicate the flask for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter the solution through a 0.22 µm membrane filter before injection into the chromatographic system.

Visualizations

Caption: Analytical workflow for this compound detection.

Caption: Formation of this compound during synthesis.

References

Application Note: A Robust HPLC Method for the Separation of Risperidone and its E-oxime Isomer

Abstract

This application note details a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation of the antipsychotic drug Risperidone from its process-related impurity, the E-oxime isomer. The method is crucial for quality control in pharmaceutical manufacturing and for researchers in drug development. This document provides comprehensive experimental protocols, system suitability parameters, and a summary of chromatographic conditions to ensure reproducible results.

Introduction